多沙唑嗪-d8 盐酸盐

描述

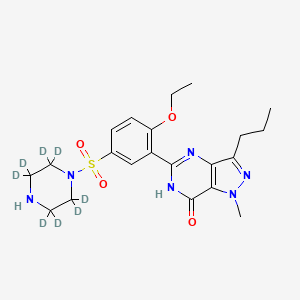

多沙唑嗪-d8(盐酸盐)是多沙唑嗪盐酸盐的氘标记类似物。它主要用作内标,用于各种分析应用中多沙唑嗪的定量。 多沙唑嗪本身是一种α-1肾上腺素受体拮抗剂,用于治疗高血压和良性前列腺增生 .

科学研究应用

Doxazosin-d8 (hydrochloride) is widely used in scientific research for various applications, including:

Analytical Chemistry: As an internal standard for the quantification of doxazosin in biological samples using techniques like mass spectrometry and liquid chromatography.

Pharmacokinetics: To study the metabolic pathways and pharmacokinetic profiles of doxazosin by tracking the deuterium-labeled compound.

Drug Development: To investigate the effects of deuterium substitution on the pharmacological properties of doxazosin and develop new therapeutic agents .

作用机制

多沙唑嗪-d8(盐酸盐)通过选择性抑制血管平滑肌上的突触后α-1肾上腺素受体发挥作用。这会导致血管舒张和血压下降。分子靶标包括肾上腺素受体的α-1a、α-1b和α-1d亚型。 所涉及的途径包括抑制血管和前列腺组织中去甲肾上腺素诱导的收缩 .

类似化合物:

多沙唑嗪: 用于治疗高血压和良性前列腺增生的非氘化形式。

哌唑嗪: 另一种α-1肾上腺素受体拮抗剂,具有类似的治疗用途。

特拉唑嗪: 与多沙唑嗪类似,但药代动力学特性不同。

多沙唑嗪-d8(盐酸盐)的独特性: 多沙唑嗪-d8(盐酸盐)的主要独特性在于其氘标记,这在分析应用中提供了独特的优势。 氘原子的掺入增强了化合物的稳定性并改变了其代谢特征,使其成为药代动力学研究和药物开发的宝贵工具 .

生化分析

Biochemical Properties

Doxazosin-d8 Hydrochloride, like its non-deuterated counterpart, is a non-selective antagonist of α1-adrenergic receptors . It interacts with these receptors, specifically α1A-, α1B-, and α1D-ARs, inhibiting norepinephrine-induced contractions in isolated rat aortic rings and human prostate strips .

Cellular Effects

Doxazosin-d8 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation and increase collagen fibers in rat prostatic lobes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Doxazosin-d8 Hydrochloride involves binding interactions with α1-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression . This binding interaction results in the inhibition of norepinephrine-induced contractions, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits long-lasting effects, which allows it to be administered once a day .

Dosage Effects in Animal Models

The effects of Doxazosin-d8 Hydrochloride can vary with different dosages in animal models. While specific studies on Doxazosin-d8 Hydrochloride are limited, studies on Doxazosin have shown that it inhibits norepinephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .

Metabolic Pathways

Doxazosin-d8 Hydrochloride is involved in metabolic pathways that include enzymes such as CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the O-demethylation of the quinazoline nucleus of Doxazosin or the hydroxylation of its benzodioxan portion .

准备方法

合成路线和反应条件: 多沙唑嗪-d8(盐酸盐)的合成涉及将氘原子掺入多沙唑嗪分子中。这通常通过氢-氘交换反应实现。 该过程涉及在受控条件下使用氘化试剂和溶剂,以确保选择性地用氘原子替换氢原子 .

工业生产方法: 多沙唑嗪-d8(盐酸盐)的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用专门的设备来处理氘化化合物,并确保高纯度和高产率。 最终产品要经过严格的质量控制措施,以确认其同位素纯度和化学完整性 .

化学反应分析

反应类型: 多沙唑嗪-d8(盐酸盐)会发生各种化学反应,类似于其非氘化对应物。这些包括:

还原: 涉及去除氧原子或添加氢原子,通常使用还原剂如硼氢化钠或氢化铝锂。

常用试剂和条件:

氧化: 过氧化氢、高锰酸钾和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

取代: 卤素、烷基化试剂和其他取代基

主要生成物: 从这些反应中产生的主要产物取决于所用条件和试剂。 例如,氧化可能产生喹唑啉衍生物,而还原可能产生胺衍生物 .

4. 科研应用

多沙唑嗪-d8(盐酸盐)广泛用于科学研究,用于各种应用,包括:

分析化学: 作为内标,用于使用质谱法和液相色谱法等技术对生物样品中的多沙唑嗪进行定量。

药代动力学: 通过跟踪氘标记化合物来研究多沙唑嗪的代谢途径和药代动力学特征。

药物开发: 研究氘取代对多沙唑嗪药理特性的影响,并开发新的治疗剂 .

相似化合物的比较

Doxazosin: The non-deuterated form used for treating hypertension and benign prostatic hyperplasia.

Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Terazosin: Similar to doxazosin but with different pharmacokinetic properties.

Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia

Uniqueness of Doxazosin-d8 (Hydrochloride): The primary uniqueness of doxazosin-d8 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for pharmacokinetic studies and drug development .

属性

IUPAC Name |

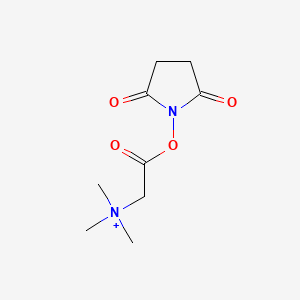

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAZIYFEPYHLHC-SJEKSWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)